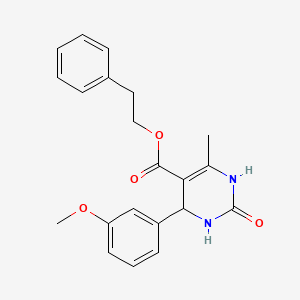

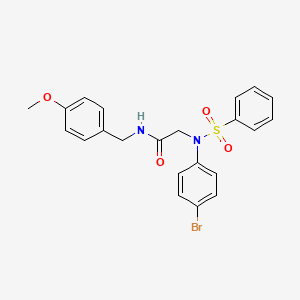

![molecular formula C15H30N2OS B4989144 (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol](/img/structure/B4989144.png)

(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol, also known as AZD-5213, is a novel drug candidate that has been developed for the treatment of respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma. The drug belongs to the class of muscarinic receptor antagonists, which are known to block the action of acetylcholine at muscarinic receptors, thereby reducing the bronchoconstriction and mucus production in the airways.

Mecanismo De Acción

The mechanism of action of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol involves the selective antagonism of the M3 muscarinic receptor, which is expressed on smooth muscle cells in the airways. By blocking the action of acetylcholine at this receptor, (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol reduces the bronchoconstriction and mucus production that are characteristic of respiratory diseases such as COPD and asthma. This results in improved lung function and reduced symptoms such as coughing and wheezing.

Biochemical and Physiological Effects:

(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol has been shown to have several biochemical and physiological effects in preclinical studies. These include a reduction in airway hyperresponsiveness, a decrease in airway inflammation, and an improvement in lung function. Furthermore, (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol for lab experiments is its selectivity for the M3 muscarinic receptor, which allows for more precise targeting of this receptor subtype. Furthermore, the rapid onset of action and long duration of effect of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol make it a useful tool for studying the role of muscarinic receptors in respiratory diseases. However, one limitation of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol is its relatively low solubility, which can make it difficult to formulate for certain experiments.

Direcciones Futuras

There are several potential future directions for research on (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol. One area of interest is the development of combination therapies that include (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol and other drugs with complementary mechanisms of action. For example, (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol could be combined with a beta-agonist to provide synergistic bronchodilator effects. Another potential direction is the investigation of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol in patient populations with specific genetic mutations that affect muscarinic receptor function. Finally, further studies are needed to determine the long-term safety and efficacy of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol in humans, and to explore its potential for the treatment of other respiratory diseases beyond COPD and asthma.

Métodos De Síntesis

The synthesis of (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol involves several steps, starting with the reaction of 1-azepanamine with 3-(methylthio)propylmagnesium bromide to form the corresponding amine. This amine is then reacted with (R)-3-hydroxypiperidine to form the desired product, which is further purified by column chromatography. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 99%.

Aplicaciones Científicas De Investigación

(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol has been extensively studied in preclinical models of respiratory diseases, including animal models of COPD and asthma. In these studies, the drug has been shown to have potent bronchodilator and anti-inflammatory effects, which are believed to be mediated by its antagonism of the M3 muscarinic receptor. Furthermore, (3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol has been shown to have a rapid onset of action and a long duration of effect, making it a promising candidate for the treatment of respiratory diseases.

Propiedades

IUPAC Name |

(3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2OS/c1-19-12-6-8-16-11-7-14(15(18)13-16)17-9-4-2-3-5-10-17/h14-15,18H,2-13H2,1H3/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKRBSHXWXRFLA-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCN1CCC(C(C1)O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCCN1CC[C@H]([C@@H](C1)O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

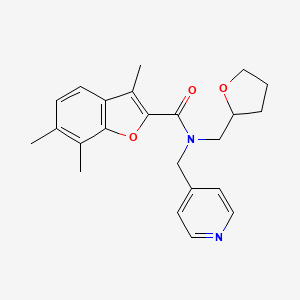

![N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4989063.png)

![4-[(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]pyridine trifluoroacetate](/img/structure/B4989071.png)

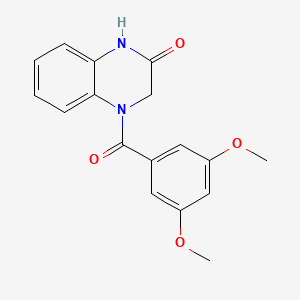

![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-nitro-N-phenylbenzamide](/img/structure/B4989087.png)

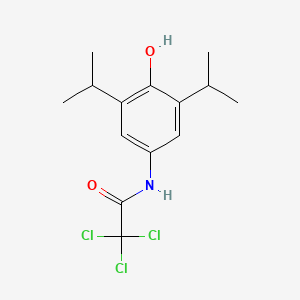

![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4989100.png)

![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4989115.png)

![3-ethyl-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989136.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate](/img/structure/B4989155.png)

![N-(1-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B4989166.png)